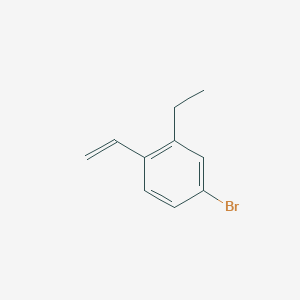

4-Bromo-2-ethyl-1-vinylbenzene

Description

Significance of Aryl Halides and Styrene (B11656) Derivatives in Contemporary Chemical Research

Aryl halides and styrene derivatives are two classes of compounds that have independently revolutionized modern chemistry. Aryl halides are critical precursors in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for forging new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Styrene derivatives, on the other hand, are the quintessential monomers for producing an extensive array of polymers and plastics. upertis.ac.id The ability to introduce various functional groups onto the styrene ring allows for the synthesis of "functional polystyrenes," materials with tailored electronic, optical, or biological properties. researchgate.net Techniques like Atom Transfer Radical Polymerization (ATRP) have provided unprecedented control over the polymerization of substituted styrenes, enabling the creation of well-defined polymer architectures. nih.gov

Contextualizing 4-Bromo-2-ethyl-1-vinylbenzene within the Landscape of Substituted Styrene Chemistry

This compound is a trifunctional molecule possessing a vinyl group, a bromo substituent, and an ethyl group on the benzene (B151609) ring. This specific arrangement of functional groups makes it a highly strategic monomer and intermediate in organic synthesis. The vinyl group is amenable to radical, cationic, or anionic polymerization, allowing for its incorporation into polymer chains. cmu.edu

The bromine atom at the para-position serves as a versatile synthetic handle. It is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) either before or after polymerization. This post-polymerization modification is a powerful strategy for creating functional materials where the polymer backbone provides the mechanical and structural properties, and the appended molecules, introduced via the bromo-handle, impart specific functionalities.

The ethyl group at the ortho-position to the vinyl group provides steric bulk, which can influence the reactivity of the vinyl group during polymerization and potentially alter the physical properties, such as the glass transition temperature and solubility, of the resulting polymer.

Below is a table of computed and observed properties for this compound and closely related compounds to provide context for its physical characteristics.

| Property | This compound (Predicted) | 4-Bromo-2-ethyl-1-iodobenzene nih.gov | 4-Bromo-2-ethyl-1-fluorobenzene echemi.com | 4-Bromostyrene chemicalbook.com |

| Molecular Formula | C₁₀H₁₁Br | C₈H₈BrI | C₈H₈BrF | C₈H₇Br |

| Molecular Weight | 211.10 g/mol | 310.96 g/mol | 203.05 g/mol | 183.05 g/mol |

| Boiling Point | ~230-240 °C (Predicted) | Not Available | Not Available | 89 °C (16 mmHg) |

| Density | ~1.3-1.4 g/cm³ (Predicted) | Not Available | 1.4 g/cm³ | 1.40 g/mL |

| Reactivity | Vinyl polymerization, cross-coupling | Cross-coupling | Cross-coupling | Vinyl polymerization, cross-coupling |

Note: Properties for this compound are predicted based on its structure and data from analogous compounds.

Emerging Research Trajectories and Future Directions for this compound

The future application of specialized monomers like this compound is aligned with key trends in materials science and polymer chemistry. The demand for advanced, functional materials for applications in electronics, medicine, and sustainable technologies provides a fertile ground for its utilization.

One major trajectory is the synthesis of well-defined block copolymers. This compound could be polymerized to form a block, which is then functionalized via cross-coupling reactions. This would allow for the creation of amphiphilic or rod-coil block copolymers, which are known to self-assemble into highly ordered nanostructures. These structures are of interest for applications such as drug delivery, nanolithography, and high-density data storage.

Another promising direction is its use in the development of materials for organic electronics. By using the bromo-handle to attach electro- or photo-active moieties, polymers derived from this compound could be designed as hole-transport layers, emissive materials in organic light-emitting diodes (OLEDs), or as components in organic photovoltaics.

Furthermore, the general trend towards more sustainable chemical practices could see the development of bio-based cross-coupling partners for reaction with the bromo-group, or the use of greener polymerization methods. nih.govkdochem.com The versatility of this compound ensures its position as a valuable tool for chemists aiming to engineer the materials of the future, combining the processability of polystyrenes with the limitless functional possibilities offered by cross-coupling chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11Br |

|---|---|

Molecular Weight |

211.10 g/mol |

IUPAC Name |

4-bromo-1-ethenyl-2-ethylbenzene |

InChI |

InChI=1S/C10H11Br/c1-3-8-5-6-10(11)7-9(8)4-2/h3,5-7H,1,4H2,2H3 |

InChI Key |

CQEFIHZQLXMQDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Ethyl 1 Vinylbenzene and Analogous Structures

Direct Bromination Approaches for Alkyl-Substituted Vinylbenzenes

Direct bromination of alkyl-substituted vinylbenzenes, such as 2-ethyl-1-vinylbenzene, is a common method for introducing a bromine atom onto the aromatic ring. This can be accomplished through either electrophilic addition or radical pathways, depending on the reaction conditions and reagents employed.

Electrophilic Bromination Mechanisms and Stereoselectivity

Electrophilic bromination involves the addition of an electrophilic bromine species across the double bond of the vinyl group or substitution on the aromatic ring. The regioselectivity and stereoselectivity of this reaction are influenced by the reaction mechanism.

The addition of molecular bromine (Br₂) to styrenes and substituted styrenes has been a subject of detailed mechanistic studies. The reaction typically proceeds through an electrophilic addition mechanism. The initial step involves the attack of the electron-rich double bond of the styrene (B11656) on the bromine molecule, leading to the formation of a bromonium ion intermediate. cdnsciencepub.comyoutube.comcdnsciencepub.com This three-membered ring intermediate is highly strained and reactive.

The subsequent step involves the attack of a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms across the double bond. ladykeanecollege.edu.inmasterorganicchemistry.com This stereospecificity is a key feature of this reaction. ladykeanecollege.edu.in For styrenes, the attack is regioselective, with the bromide ion preferentially attacking the benzylic carbon due to the stabilization of the partial positive charge by the adjacent phenyl group. reddit.com

Kinetic studies on the bromination of substituted styrenes in acetic acid have shown that the reaction rate is influenced by the nature of the substituents on the aromatic ring. cdnsciencepub.comresearchgate.net Electron-donating groups increase the rate of reaction, while electron-withdrawing groups decrease it, which is consistent with an electrophilic attack on the vinyl side-chain. cdnsciencepub.com The reaction can follow both second-order and third-order kinetics, with the third-order process becoming more significant at higher bromine concentrations. cdnsciencepub.comresearchgate.net

The reaction products and their stereochemistry support the formation of a highly unsymmetrical bromonium ion intermediate. cdnsciencepub.comresearchgate.net In the presence of other nucleophiles, such as acetate or nitrate, a mixture of products can be obtained, including the corresponding α-acetoxy-β-bromide or α-nitrato-β-bromide, alongside the expected dibromide. cdnsciencepub.comcdnsciencepub.com

Table 1: Kinetic Data for the Bromination of Substituted Styrenes

| Substituent | Rate Constant (k₂) | ρ-value |

| 3-Fluoro | Data not available | -2.24 cdnsciencepub.com |

| 3-Chloro | Data not available | -2.24 cdnsciencepub.com |

| 3-Bromo | Data not available | -2.24 cdnsciencepub.com |

| 3,4-Dichloro | Data not available | -2.24 cdnsciencepub.com |

| 3-Nitro | Data not available | -2.24 cdnsciencepub.com |

| 4-Nitro | Data not available | -2.24 cdnsciencepub.com |

Data from studies in anhydrous acetic acid at 25.3 °C. The ρ-value indicates the sensitivity of the reaction rate to substituent effects.

Oxidative bromination systems provide an alternative to using molecular bromine directly. These methods often generate the electrophilic bromine species in situ, which can offer advantages in terms of safety and handling.

The combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) is an effective system for the oxidative bromination of various organic compounds, including styrenes. nih.govresearchgate.netrsc.org This system can be used for both oxidation and bromination reactions. nih.govrsc.orgrsc.org In the context of styrenes, this system can lead to the formation of bromo ketones. nih.govrsc.org The H₂O₂-HBr system is considered a "green" approach to bromination as it uses inexpensive reagents and has a low environmental impact. nih.govresearchgate.net

N-Bromosuccinimide (NBS) is another versatile reagent for electrophilic bromination. missouri.eduwikipedia.orgorganic-chemistry.org While NBS is commonly known as a source of bromine radicals for allylic and benzylic bromination, it can also participate in electrophilic addition reactions with alkenes, especially in the presence of water or other nucleophilic solvents. wikipedia.orgmasterorganicchemistry.com The reaction of an alkene with NBS in an aqueous medium leads to the formation of a bromohydrin, where a bromine atom and a hydroxyl group add across the double bond with anti stereochemistry. masterorganicchemistry.com For aromatic compounds, NBS can be used for the bromination of electron-rich aromatic rings, such as phenols and anilines. missouri.edu

Radical Bromination Pathways

Radical bromination provides a method for introducing a bromine atom at the benzylic position of alkyl-substituted vinylbenzenes. This pathway is favored under conditions that promote the formation of free radicals, such as the presence of a radical initiator or UV light. libretexts.orgucalgary.ca

The key intermediate in this process is a benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.comyoutube.com This resonance stabilization makes the benzylic C-H bonds weaker and more susceptible to abstraction by a bromine radical. libretexts.org

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. wikipedia.orglibretexts.orgchadsprep.com NBS provides a low, constant concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr that are generated during the reaction. masterorganicchemistry.comlibretexts.org This low concentration of Br₂ favors the radical substitution pathway over the competing electrophilic addition to the double bond. masterorganicchemistry.comchadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org This method is known as the Wohl-Ziegler reaction. wikipedia.org

The mechanism involves a radical chain reaction:

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS to form radicals. ucalgary.ca

Propagation: A bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical and HBr. ucalgary.camasterorganicchemistry.com The benzylic radical then reacts with a molecule of Br₂ to form the benzylic bromide and a new bromine radical, which continues the chain. ucalgary.camasterorganicchemistry.com

Termination: Combination of any two radical species. ucalgary.ca

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of substituted styrenes. These methods typically involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. nobelprize.orgnih.gov

Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are highly versatile for synthesizing vinylarenes. nobelprize.org These reactions are valued for their mild reaction conditions and high tolerance for a wide range of functional groups. nobelprize.org

In a typical palladium-catalyzed cross-coupling reaction for the synthesis of a vinylbenzene, an aryl halide or triflate is coupled with a vinyl-containing organometallic reagent. nih.gov The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. youtube.com

Transmetalation: The vinyl group from the organometallic reagent is transferred to the palladium center, displacing the halide. nobelprize.orgyoutube.com

Reductive Elimination: The two organic groups (aryl and vinyl) on the palladium center couple, forming the desired vinylarene product and regenerating the palladium(0) catalyst. youtube.com

For the synthesis of a compound like 4-bromo-2-ethyl-1-vinylbenzene, one could envision a strategy where a suitably substituted dihalobenzene undergoes a selective cross-coupling reaction with a vinylating agent. For instance, a Suzuki coupling could employ a vinylboronic acid or its ester, while a Stille coupling would use a vinyltin reagent. The choice of reaction and conditions is crucial to achieve the desired regioselectivity.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Vinylarene Synthesis

| Reaction Name | Aryl Component | Vinyl Component | Catalyst System |

| Suzuki Coupling | Aryl halide/triflate | Vinylboronic acid/ester | Pd(0) complex, Base |

| Stille Coupling | Aryl halide/triflate | Vinylstannane | Pd(0) complex |

| Heck Reaction | Aryl halide/triflate | Alkene (e.g., ethylene) | Pd(0) or Pd(II) complex, Base |

| Negishi Coupling | Aryl halide/triflate | Vinylzinc reagent | Pd(0) or Ni(0) complex |

Suzuki-Miyaura Coupling for Aryl and Vinyl Halides

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com For the synthesis of styrenes, this can involve the reaction of an aryl halide with a vinylboron reagent or an arylboronic acid with a vinyl halide. libretexts.orgresearchgate.netnih.gov

The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf >> Cl. tcichemicals.com The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates. nih.gov

| Aryl Halide Substrate | Vinylating Agent | Catalyst System | Base | Solvent | Yield (%) |

| ortho-vinyl aromatic bromides | Aryl boronate esters | Pd(OAc)₂ / Ligand | K₂CO₃ | Dioxane | Good to Excellent |

| Vinyl bromide | Phenylboronic acid | I₂ / K₂CO₃ | K₂CO₃ | PEG-400 | Not Specified |

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Vinylarenes.

Vinylation of Aryl Halides with Organometallic Reagents (e.g., Vinylmagnesium)

The direct vinylation of aryl halides can also be accomplished using organometallic reagents such as vinylmagnesium bromide. This approach, often categorized as a Kumada-type coupling, provides a direct route to styrenes. Nickel catalysts are also effective for this transformation. nih.gov The reaction involves the coupling of the Grignard reagent with an aryl halide, catalyzed by a transition metal complex.

A significant challenge in these reactions can be the competing homo-coupling of the Grignard reagent. The choice of catalyst and reaction conditions is critical to favor the desired cross-coupling product.

Cross-Electrophile Coupling of Vinyl Bromides with Alkyl Halides

Cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation, avoiding the pre-formation of organometallic reagents. In the context of synthesizing analogues of this compound, this could involve the coupling of a vinyl bromide with an alkyl halide. While typically catalyzed by nickel, palladium-based systems have also been explored. A key challenge in this type of reaction is controlling the selective cross-coupling over homocoupling of the starting materials.

Ortho-C–H Functionalization of Aryl Bromides

Direct C-H functionalization represents a highly atom-economical approach to the synthesis of substituted aromatics. The ortho-C–H vinylation of an aryl bromide like 1-bromo-4-ethylbenzene would provide a direct route to the desired vinylbenzene structure. These reactions are often directed by a functional group on the substrate and catalyzed by transition metals like palladium or rhodium. The development of methods for the direct C-H vinylation of simple, unactivated arenes remains an active area of research.

Nickel-Catalyzed Methods

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for various cross-coupling reactions. Nickel catalysts can exhibit unique reactivity and are particularly effective in reactions involving challenging substrates.

Reductive Functionalization of Aryl and Vinyl Halides (e.g., Cyanation)

Nickel-catalyzed reductive cyanation provides a method to introduce a nitrile group onto an aryl or vinyl halide. This reaction typically employs a cyanide source and a reducing agent. organic-chemistry.orgnih.govmdpi.comorganic-chemistry.org For a molecule like this compound, this methodology could be applied to a dihalo-precursor to introduce a cyano group, which can then be further transformed.

The choice of cyanide source is critical, with reagents like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices. organic-chemistry.orgresearchgate.net The reaction conditions, including the choice of ligand and reductant, are optimized to achieve high yields and functional group tolerance. organic-chemistry.org

| Aryl Halide | Cyanide Source | Catalyst | Reductant | Solvent | Yield (%) |

| (Hetero)aryl Halides | Zn(CN)₂ | Ni(dppf)Cl₂ | DABAL-Me₃ | Not Specified | Good |

| Aryl (pseudo)halides | 2-methyl-2-phenyl malononitrile (MPMN) | NiBr₂(bpy)·xH₂O | Zn(0) dust | DMA | up to 90 |

| Aryl Halides | Cyanogen bromide | NiCl₂·1,10-phen | Zn | Dioxane | Moderate to Good |

Table 2: Examples of Nickel-Catalyzed Reductive Cyanation.

Cross-Electrophile Coupling Utilizing Nickel Catalysis

Nickel catalysts are particularly adept at promoting cross-electrophile coupling reactions. These reactions involve the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. This approach avoids the need for pre-formed organometallic reagents. rsc.orgresearchgate.net

For the synthesis of analogues of this compound, a nickel-catalyzed cross-coupling of a dihaloarene with an appropriate alkylating or vinylating agent could be envisioned. The success of these reactions often hinges on the careful selection of the nickel catalyst, ligand, and reducing agent to control the relative rates of oxidative addition and prevent unwanted side reactions like homocoupling. The use of dienes as additives has been shown to have a remarkable effect on the efficiency of some nickel-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides. nih.govscispace.com

Cobalt-Catalyzed Oxidative Coupling

Cobalt-catalyzed reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of vinylarenes. One notable approach is the acceptorless dehydrogenative coupling (ADC), which can be used to create alkenes from alcohols and sulfones under oxidant-free conditions. nih.gov This methodology allows for the divergent synthesis of various olefin compounds in a one-pot process. nih.gov

Furthermore, cobalt catalysts are effective in the vinylation of aromatic halides using β-halostyrene, a process that proceeds with complete retention of the double bond's configuration. nih.gov This stereoselective synthesis of stilbenes and other vinylated aromatics is significant for creating specific isomers. nih.gov Low-valent cobalt catalysts, often generated electrochemically, can activate C-Cl bonds in aryl and vinyl chlorides for nucleophilic addition reactions. rsc.orgresearchgate.net This technique is particularly useful for synthesizing medicinally important scaffolds. rsc.org Cobalt has also been successfully used to catalyze the carboxylation of aryl and vinyl chlorides with CO2 under mild conditions, demonstrating its versatility in functionalizing these compounds. rsc.org

Table 1: Overview of Cobalt-Catalyzed Reactions for Vinylarene Synthesis

| Reaction Type | Catalyst System | Key Features | Relevant Substrates |

|---|---|---|---|

| Acceptorless Dehydrogenative Coupling | Cobalt Catalyst | Oxidant-free, one-pot synthesis of olefins. nih.gov | Alcohols, Sulfones |

| Vinylation of Aryl Halides | Cobalt Catalyst / Triphenylphosphine | Total retention of double bond configuration. nih.gov | Aryl Halides, β-Halostyrene |

| Electrochemical C-Cl Activation | Electrochemically Induced Low-Valent Cobalt | Nucleophilic addition to α-ketoamides. rsc.orgresearchgate.net | Aryl Chlorides, Vinyl Chlorides |

| Carboxylation | Cobalt Catalyst | Proceeds under mild conditions with CO2. rsc.org | Aryl Chlorides, Vinyl Chlorides |

Chemo- and Regioselective Synthesis of Substituted Vinylbenzene Derivatives

Achieving specific chemo- and regioselectivity is crucial in the synthesis of complex molecules like this compound. This involves controlling which functional groups react and at which position on the molecule.

Cyclization Reactions Involving Brominated Intermediates

The strategic placement of bromine atoms on precursor molecules can direct the synthesis toward specific isomers. In the synthesis of bromo-substituted 3-arylcoumarins, for example, the bromination of salicylaldehyde precursors allows the position of the bromine atom in the final product to be varied. unica.it The regioselective formation of brominated intermediates is often dictated by the electronic properties of activating groups already present on the aromatic ring, such as hydroxy or methoxy groups. unica.it This control over bromination is a key step in building the desired molecular framework before subsequent cyclization or condensation reactions, like the Perkin condensation, are used to form the final heterocyclic or polycyclic structure. unica.it

Stereoretention in Olefin Formation through Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental to the synthesis of functionalized styrenes. researchgate.net A key challenge and area of research is controlling the stereochemistry of the newly formed double bond. In the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates, the stereochemical outcome—retention or inversion of the double bond configuration—is dependent on the palladium catalyst and ligands used. nih.gov For instance, using Pd(PPh3)4 as a catalyst leads to the selective formation of products with retention of the original double bond geometry. nih.gov

The proposed mechanism for this stereoselectivity involves an oxidative addition of the vinyl triflate to the palladium center, followed by transmetalation with a boronic acid and subsequent reductive elimination. nih.gov The choice of ligand influences the stability and reaction pathway of the palladium intermediates, thereby dictating whether the final product retains or inverts its stereochemistry. nih.gov This level of control is essential for producing specific isomers of complex vinylbenzene derivatives.

Green Chemistry Principles Applied to the Synthesis of Functionalized Styrenes

The synthesis of styrenes is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. yale.eduepa.gov

Development of Alternative and Solvent-Free Reaction Media (e.g., Water, Ionic Liquids, Supercritical Fluids)

A primary focus of green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives. dergipark.org.tr Water is considered an ideal green solvent for many organic syntheses. dergipark.org.tr For reactions where reactants have poor water solubility, other systems like ionic liquids, supercritical fluids, and deep eutectic solvents are being explored. dergipark.org.tr Ionic liquids, for instance, have been investigated as alternative solvents for the biocatalytic production of styrene, where they can extract the product from the culture media without the hazards associated with traditional organic solvents. researchgate.net

Solvent-free synthesis represents a significant advancement in sustainable chemistry by eliminating solvent use entirely. ijrpr.com These reactions can be facilitated by methods such as microwave irradiation, which accelerates reactions through dielectric heating, or by using solid-supported catalysts. ijrpr.com Knoevenagel condensation and subsequent decarboxylation to produce bio-based styrene alternatives have been successfully performed under solvent-free conditions using ammonium bicarbonate as a catalyst. tue.nl

Table 2: Green Solvents and Conditions for Styrene Synthesis

| Method/Solvent | Description | Advantages | Example Application |

|---|---|---|---|

| Water | An ideal alternative to organic solvents. dergipark.org.tr | Non-toxic, non-flammable, abundant. | Various aqueous-phase organic reactions. |

| Ionic Liquids | Salts that are liquid at low temperatures; possess low volatility. | Tunable properties, low toxicity potential. researchgate.net | In situ extraction of bioproduced styrene. researchgate.net |

| Solvent-Free | Reactions are conducted without a solvent, often with microwave or thermal assistance. ijrpr.com | Reduces waste, enhances reaction rates, simplifies purification. ijrpr.com | Knoevenagel reaction for styrene precursors. tue.nl |

| Propylene Carbonate | A bio-based solvent that adheres to green chemistry principles. | High yields, quantitative production of monomers. tue.nl | Decarboxylation of sinapinic acid to a styrene alternative. tue.nl |

Catalytic Approaches for Environmental Sustainability

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can be used in small amounts and recycled, thus minimizing waste. yale.eduepa.govbdu.ac.in In the context of styrene synthesis, catalytic approaches are being developed to improve energy efficiency and reduce the environmental impact of production. techbriefs.com

For the industrial production of styrene, research has focused on new catalysts for the oxidative dehydrogenation of ethylbenzene. Manganese incorporated into a titania lattice (MnxTi1-xO2) has been shown to be a sustainable catalyst, providing a high styrene yield for extended periods without deactivation. researchgate.net Another innovative approach is chemical looping oxidative dehydrogenation (CL-ODH), which offers higher product yields and has the potential for significantly lower energy consumption and CO2 emissions compared to the traditional steam-based dehydrogenation process. acs.org Technoeconomic analyses suggest that CL-ODH technology can reduce energy consumption by 40-87% and CO2 emissions by 40%. acs.org

The catalytic recycling of polystyrene waste back into styrene monomer is another critical area of green chemistry. rsc.org Using solid acid-base catalysts, such as potassium-promoted Fe/γ-Al2O3 or MgO, expanded polystyrene can be effectively depolymerized to yield high selectivity for styrene, offering a pathway to a circular economy for plastics. rsc.orgmdpi.com

Energy-Efficient Synthesis Protocols (e.g., Microwave, Ultrasound Irradiation)

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and energy-efficient synthetic methodologies. nih.gov For the synthesis of this compound and analogous substituted styrenes, energy-efficient protocols such as microwave (MW) and ultrasound irradiation offer significant advantages over conventional heating methods. ajrconline.orgwiley.com These techniques can dramatically reduce reaction times, improve product yields and purity, and decrease energy consumption. nih.govajrconline.orgcem.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. ajrconline.org Unlike conventional heating, which relies on conduction and convection, microwave irradiation leads to rapid and uniform heating of the reaction mixture, often resulting in remarkable rate enhancements. researchgate.net This technology has been successfully applied to various organic transformations, including palladium-catalyzed cross-coupling reactions like the Heck reaction, which is a cornerstone in the synthesis of substituted styrenes. cem.combiotage.co.jpnih.gov

The primary benefits of microwave heating in synthesis include a significant reduction in reaction time, sometimes from hours to mere minutes, and an increase in product purity which can simplify work-up procedures. ajrconline.orgcem.com Modern microwave reactors allow for precise temperature and pressure control, enabling reactions to be performed safely at temperatures exceeding the solvent's boiling point, further accelerating reaction rates. cem.com

Research Findings:

Studies on Heck coupling reactions demonstrate the power of microwave assistance. For example, palladium-catalyzed internal Heck vinylations, which traditionally take 18-72 hours with conventional heating, can be completed in just 10-60 minutes under controlled microwave irradiation. biotage.co.jp In one specific instance adapting a Heck reaction of iodobenzene with methyl acrylate, a process that takes 20 hours at 80°C was completed in under 10 minutes by raising the temperature to 160°C using a microwave reactor. cem.com This acceleration is consistent with the Arrhenius equation, where a 10°C temperature increase can roughly double the reaction rate. cem.com

The efficiency of microwave-assisted synthesis is further highlighted in the preparation of various heterocyclic compounds and other complex molecules, where reactions that took hours under ambient conditions were completed in minutes with increased yields and fewer byproducts. arkat-usa.orgorganic-chemistry.orgnih.gov For instance, a one-pot, three-component reaction to synthesize quinoline derivatives from anilines, aldehydes, and styrene was performed under microwave irradiation at 200°C for 20-25 minutes, achieving moderate-to-good yields. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Heck Reactions

| Reaction Type | Conventional Method | Microwave-Assisted Method | Catalyst | Reference |

|---|---|---|---|---|

| Internal Heck Vinylation | 18-72 hours | 10-60 minutes | Palladium-based | biotage.co.jp |

| Iodobenzene + Methyl Acrylate | 20 hours @ 80°C | < 10 minutes @ 160°C | Palladium-based | cem.com |

| Aryl Halide + Olefin | Not specified | 30 minutes @ 130°C | Pd Nanoparticle | nih.gov |

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to initiate and accelerate chemical reactions. ekb.eg The collapse of these bubbles creates localized "hot spots" with extremely high temperatures (around 5,000 K) and pressures (about 1,000 atm), which can dramatically enhance reactivity. ekb.eg This method is considered a green chemistry approach as it often leads to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. nih.govekb.egksu.edu.sa

Ultrasound irradiation is particularly effective in heterogeneous systems (solid-liquid or liquid-liquid), where it improves mass transfer and activates catalyst surfaces. ksu.edu.sa It has been successfully applied to a wide range of organic syntheses, including condensations, cycloadditions, and coupling reactions. ksu.edu.saresearchgate.net

Research Findings:

The application of ultrasound has proven effective in synthesizing a variety of compounds under mild conditions. For example, the Wittig reaction, a key method for creating carbon-carbon double bonds found in vinylbenzenes, can be assisted by ultrasound to produce high yields under mild conditions. researchgate.net In one study, an ultrasound-assisted procedure for synthesizing 1,3,4-oxadiazol-2-amines resulted in high yields (81–93%) in a short time. semanticscholar.org

The synergy of ultrasound with heterogeneous catalysis is a powerful strategy. nih.gov For instance, the synthesis of 1,2,3-triazole derivatives was achieved in a one-pot reaction under ultrasonic irradiation in water, demonstrating the effectiveness of this technique in promoting reactions with high yields and short reaction times. nih.gov Researchers have noted that compared to conventional heating, ultrasound-assisted methods can double the reaction speed and lead to higher yields. nih.gov Furthermore, this technique allows for easy catalyst recycling and reuse without significant loss of activity. nih.gov

Table 2: Examples of Ultrasound-Assisted Organic Synthesis

| Reaction Type | Product Class | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Wittig Reaction | 3-Substituted 4-Chloroquinolines | Nonstabilized ylides, ultrasound irradiation | Mild conditions, high yields | researchgate.net |

| Condensation Reaction | 2-Benzylidenebenzofuran-3(2H)-ones | Copper acetate in ethanol, ultrasound | Faster reaction, higher yield | researchgate.net |

| 1,3-Dipolar Cycloaddition | Isatin-type 1,2,3-triazoles | CuSO₄·5H₂O, ultrasound for 5 min | Yields 78-98%, reduced time, less waste | researchgate.net |

| Multi-component Reaction | 1,4-Dihydropyridines | Ionic liquid catalyst, ultrasound at RT | Moderate to high yields | ksu.edu.sa |

The combination of microwave and ultrasound technologies, sometimes in hybrid reactors, is also an emerging area, promising even greater synergistic effects in promoting faster and more selective chemical transformations. unito.itscispace.com These energy-efficient techniques represent a significant step forward in the sustainable synthesis of this compound and a vast array of other valuable chemical compounds.

Advanced Spectroscopic Characterization and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Bromo-2-ethyl-1-vinylbenzene, both ¹³C and ¹H NMR provide invaluable information regarding the carbon skeleton and the electronic environment of the protons.

Carbon-13 NMR Shielding Analysis in Substituted Styrenes

The ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, ethyl, and vinyl substituents. The effects of substituents on the ¹³C chemical shifts in substituted benzenes are, to a good approximation, additive. nih.gov This principle allows for the estimation of the chemical shifts for this compound by considering the known substituent chemical shifts (SCS) of each group.

The bromo group at C-4 is expected to cause a downfield shift for the ipso-carbon (C-4) due to its electronegativity, but this is counteracted by the "heavy atom effect," which induces an upfield shift. nobelprize.org The ethyl group at C-2 will cause a downfield shift at the ipso-carbon (C-2) and influence the ortho and para positions. The vinyl group at C-1 will also exert its electronic influence on the ring.

To approximate the ¹³C NMR chemical shifts for this compound, we can use the known chemical shifts of 4-bromostyrene and consider the additional effect of the 2-ethyl group. For 4-bromostyrene, the reported aromatic ¹³C chemical shifts are approximately δ 136.4, 131.6 (2C), 127.7 (2C), and 121.6 ppm. The vinyl carbons appear at δ 135.7 and 114.6 ppm. The introduction of a 2-ethyl group is expected to further shift these signals.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C-Ar-Vinyl) | ~137 | Influenced by vinyl, ethyl (ortho), and bromo (para) groups. |

| C2 (C-Ar-Ethyl) | ~142 | Downfield shift due to ethyl group and ortho to vinyl. |

| C3 (Ar-H) | ~128 | Ortho to ethyl and meta to vinyl and bromo groups. |

| C4 (C-Ar-Br) | ~122 | Ipso-carbon to bromine, influenced by heavy atom effect. |

| C5 (Ar-H) | ~131 | Meta to ethyl and ortho to bromo group. |

| C6 (Ar-H) | ~126 | Para to ethyl and meta to bromo group. |

| Cα (Vinyl) | ~136 | Similar to styrene (B11656), with minor influence from ortho-ethyl group. |

| Cβ (Vinyl) | ~115 | Similar to styrene, with minor influence from ortho-ethyl group. |

| CH₂ (Ethyl) | ~26 | Typical chemical shift for a benzylic methylene group. |

| CH₃ (Ethyl) | ~15 | Typical chemical shift for a methyl group adjacent to a methylene. |

Note: These are estimated values based on additive substituent effects and data from analogous compounds. Actual experimental values may vary.

Proton NMR for Structural Confirmation

The ¹H NMR spectrum provides complementary information to the ¹³C NMR spectrum. The vinyl group protons of substituted styrenes typically present as a complex ABC spin system. cdnsciencepub.comcdnsciencepub.com For this compound, the vinyl protons (Hα, Hβ-cis, and Hβ-trans) will show distinct chemical shifts and coupling constants.

The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Due to their different electronic environments, they are expected to be non-equivalent and will likely appear as a complex multiplet. The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with the adjacent protons.

Based on data for 4-bromostyrene, the vinyl protons are expected around δ 6.65 (dd), 5.74 (d), and 5.28 (d) ppm. The aromatic protons of 4-bromostyrene appear at δ 7.45 (d) and 7.27 (d) ppm. The presence of the 2-ethyl group will alter these shifts.

Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Ar-H (3 protons) | 7.1 - 7.5 | Multiplet | - |

| Hα (Vinyl) | ~6.7 | Doublet of doublets (dd) | J(α, β-trans) ≈ 17.6, J(α, β-cis) ≈ 10.9 |

| Hβ-trans (Vinyl) | ~5.8 | Doublet (d) | J(β-trans, α) ≈ 17.6 |

| Hβ-cis (Vinyl) | ~5.3 | Doublet (d) | J(β-cis, α) ≈ 10.9 |

| -CH₂- (Ethyl) | ~2.7 | Quartet (q) | J ≈ 7.5 |

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | J ≈ 7.5 |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

Correlation of Chemical Shifts with Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effects of substituents on a benzene ring. For substituted styrenes, a linear correlation is often observed between the ¹³C chemical shifts of the β-vinyl carbon and the Hammett substituent constant (σp). This correlation arises because the chemical shift of the β-carbon is sensitive to the electron-donating or electron-withdrawing nature of the para-substituent.

The Hammett constants for the bromo group (σp = +0.23) and the ethyl group (σp = -0.15) indicate that the bromo group is electron-withdrawing, while the ethyl group is electron-donating. In this compound, the bromo group is para to the vinyl group's point of attachment (C1), while the ethyl group is ortho. The electronic effect on the vinyl group will be a combination of the influences of both substituents. The electron-withdrawing nature of the bromine at the para position will deshield the β-vinyl carbon, leading to a downfield shift compared to unsubstituted styrene. The ortho-ethyl group's effect is more complex, involving both electronic and potential steric influences.

Diffusion NMR for Aggregation Behavior (if applicable)

Diffusion-ordered NMR spectroscopy (DOSY) is a technique used to study the aggregation of molecules in solution by measuring their diffusion coefficients. There is currently no available literature or data to suggest that this compound exhibits significant aggregation behavior in common NMR solvents that would warrant a DOSY analysis. This technique is more commonly applied to larger molecules, polymers, or systems with strong intermolecular interactions.

Infrared (IR) Spectroscopy and Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its different structural components.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed around 3030 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, expected in the 2850-2960 cm⁻¹ region.

C=C stretching: Both the vinyl group and the aromatic ring will have C=C stretching vibrations. The vinyl C=C stretch is expected around 1630 cm⁻¹, while the aromatic ring stretches will appear as a series of peaks in the 1450-1600 cm⁻¹ range. pressbooks.pub

C-H out-of-plane bending: These vibrations in the 690-900 cm⁻¹ region are often diagnostic of the substitution pattern on the benzene ring. pressbooks.pub

C-Br stretching: A stretching vibration for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

The IR spectrum of the closely related 4-bromostyrene shows characteristic peaks at approximately 3090 cm⁻¹ (vinyl C-H stretch), 1627 cm⁻¹ (vinyl C=C stretch), 1488 cm⁻¹ (aromatic C=C stretch), and 821 cm⁻¹ (para-disubstituted C-H bend). The spectrum of this compound is expected to show similar absorptions, with additional peaks corresponding to the C-H stretching and bending modes of the ethyl group.

Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3090 | =C-H stretch (vinyl) |

| ~3030 | =C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (ethyl) |

| ~1630 | C=C stretch (vinyl) |

| 1450-1600 | C=C stretch (aromatic ring) |

| ~910, ~990 | =C-H bend (vinyl out-of-plane) |

| 690-900 | Ar-H bend (out-of-plane) |

| 500-600 | C-Br stretch |

Photoelectron Spectroscopy for Molecular Conformational Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) provides information about the energies of molecular orbitals in the valence region. wikipedia.org For this compound, UPS can be used to probe the electronic structure and conformational preferences, particularly the dihedral angle between the vinyl group and the benzene ring.

The introduction of an ortho-substituent, such as the ethyl group in this case, can lead to steric hindrance that forces the vinyl group out of the plane of the benzene ring. This twisting would reduce the π-conjugation between the vinyl group and the aromatic system. Such a conformational change would be reflected in the photoelectron spectrum.

Studies on bromobenzene and ethylbenzene provide insight into the expected electronic effects. The photoelectron spectrum of bromobenzene shows bands corresponding to the ionization from the π-orbitals of the benzene ring and the lone pair orbitals of the bromine atom. researchgate.net The spectrum of ethylbenzene reveals the energies of the π-orbitals of the substituted benzene ring. doi.org

For this compound, the highest occupied molecular orbitals (HOMOs) will be of π-character, with contributions from the benzene ring, the vinyl group, and the bromine lone pairs. A non-planar conformation due to the ortho-ethyl group would decrease the interaction between the vinyl π-system and the aromatic π-system, leading to shifts in the ionization energies of these orbitals compared to a planar analogue like 4-bromostyrene. The analysis of the vibrational fine structure on the photoelectron bands could also provide information about the geometry of the cation and, by extension, the neutral molecule.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound. The analysis provides not only the molecular weight but also valuable information about the molecule's structure through its characteristic fragmentation pattern.

Upon electron ionization, the this compound molecule loses an electron to form a molecular ion, [M]•+. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. A distinctive feature in the mass spectrum is the presence of two peaks of nearly equal intensity for the molecular ion, [M]•+ and [M+2]•+. This isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. For this compound, fragmentation pathways are influenced by the aromatic ring and the alkyl and vinyl substituents. Common fragmentation patterns observed for aromatic and alkyl-substituted compounds include benzylic cleavage and the loss of small neutral molecules or radicals. libretexts.orgyoutube.com

Key fragmentation pathways include:

Benzylic Cleavage: The bond between the ethyl group and the benzene ring is relatively weak. Cleavage at this position can lead to the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation at m/z [M-15]. This is a common fragmentation for ethyl-substituted aromatic rings. docbrown.info

Loss of the Ethyl Group: Cleavage of the entire ethyl group as a radical (•CH₂CH₃) can also occur, resulting in a fragment ion at m/z [M-29]. docbrown.info

Tropylium Ion Formation: A characteristic fragmentation for alkylbenzenes involves rearrangement to a highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. youtube.com For this compound, this would involve more complex rearrangements and is a possible, though less direct, fragmentation pathway.

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z [M-79] or [M-81], depending on the isotope.

The predicted major fragments for this compound are summarized in the table below.

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Ion Structure | Fragment Lost |

|---|---|---|---|

| 210 | 212 | [C₁₀H₁₁Br]•+ | Molecular Ion |

| 195 | 197 | [C₉H₈Br]+ | •CH₃ |

| 181 | 183 | [C₈H₅Br]+ | •C₂H₅ |

| 131 | 131 | [C₁₀H₁₁]+ | •Br |

Reaction Kinetics and Mechanistic Pathways

The vinyl group of this compound is susceptible to electrophilic addition reactions, a class of reactions extensively studied for substituted styrenes. ucalgary.ca The kinetics and mechanism of these additions provide insight into the electronic effects of the substituents on the reactivity of the double bond.

The electrophilic addition of halogens, such as bromine, to substituted styrenes in non-polar solvents like acetic acid has been shown to follow a complex rate law. cdnsciencepub.comresearchgate.net The reaction rate is not simply first-order in each reactant but often involves higher-order terms. Typically, the rate expression can be described as:

Rate = k₂[Styrene][Br₂] + k₃[Styrene][Br₂]²

This rate law suggests that two parallel reaction pathways are occurring:

A second-order process (governed by rate constant k₂) which is first-order with respect to both the vinylbenzene and bromine. cdnsciencepub.com

A third-order process (governed by rate constant k₃) which is first-order in the vinylbenzene and second-order in bromine. researchgate.net

The second-order term is generally interpreted as the direct electrophilic attack of a single bromine molecule on the vinyl double bond. The third-order term is thought to involve the participation of a second bromine molecule, potentially acting as a nucleophile or assisting in the polarization of the electrophilic Br-Br bond, thereby facilitating the attack. cdnsciencepub.com For styrenes with electron-withdrawing groups, the third-order process can become more significant. researchgate.netcapes.gov.br

The study of reaction rates at different temperatures allows for the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). These parameters provide crucial information about the transition state of the rate-determining step.

For the second-order electrophilic bromination of substituted styrenes, the entropy of activation (ΔS‡) is typically a large negative value. cdnsciencepub.comresearchgate.net This indicates a highly ordered and constrained transition state relative to the reactants in solution. researchgate.net The formation of a cyclic intermediate, such as a bromonium ion, restricts the rotational freedom of the molecule, leading to a significant decrease in entropy.

| Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| 3-Fluoro | 8.6 | -31.9 |

| 3-Chloro | 9.4 | -30.0 |

| 3-Bromo | 9.7 | -29.4 |

| 4-Nitro | 12.2 | -28.8 |

The mechanism of electrophilic bromine addition to alkenes has long been proposed to proceed through a cyclic bromonium ion intermediate to account for the observed anti-addition stereochemistry. cdnsciencepub.comyoutube.com In the case of substituted styrenes, the nature of this intermediate is more complex due to the ability of the benzene ring to stabilize a positive charge at the benzylic position.

The reaction is initiated by the electrophilic attack of bromine on the vinyl double bond. This leads to an intermediate that is best described as a highly unsymmetrical, bridged bromonium ion. cdnsciencepub.comresearchgate.net This intermediate has significant carbocation character at the benzylic carbon, which is stabilized by resonance with the aromatic ring. The positive charge is delocalized across both the benzylic carbon and the bromine atom.

Evidence for this unsymmetrical bromonium ion intermediate comes from several sources:

Reaction Kinetics: The large negative Hammett reaction constant (ρ value) for the bromination of a series of substituted styrenes indicates the development of a substantial positive charge in the transition state, which is in close proximity to the aromatic ring. cdnsciencepub.com

Product Analysis: The reaction of styrene with bromine in the presence of other nucleophiles (e.g., acetate) yields a mixture of the dibromide and the corresponding acetoxy-bromide product, which is consistent with the trapping of a cationic intermediate. cdnsciencepub.comresearchgate.net

Stereochemistry: While traditional alkenes often give exclusively anti-addition products, the bromination of some styrene derivatives can result in a mixture of syn and anti addition products. cdnsciencepub.com This suggests that the intermediate has enough open carbocation character to allow for some rotation before the final nucleophilic attack by the bromide ion.

The structure of the intermediate is therefore a hybrid, somewhere between a fully open benzylic carbocation and a symmetric, three-membered ring bromonium ion. cdnsciencepub.com

Polymerization Behavior and Post Polymerization Functionalization Strategies

Controlled Homopolymerization of Functionalized Vinylbenzenes

The presence of the vinyl group allows 4-Bromo-2-ethyl-1-vinylbenzene to undergo polymerization to form poly(this compound). The ability to control this polymerization process is crucial for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity.

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers from a wide range of monomers, including functionalized styrenes.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that can be applied to a wide variety of monomers, including styrene (B11656) derivatives. The polymerization of styrene and its derivatives using RAFT has been shown to yield polymers with controlled molecular weights and narrow molecular weight distributions. For the polymerization of a monomer like this compound, a suitable chain transfer agent (CTA), such as a trithiocarbonate or dithiobenzoate, would be employed in conjunction with a radical initiator. The choice of CTA and reaction conditions would be critical to ensure efficient control over the polymerization. Studies on the RAFT polymerization of other halogenated styrenes, such as 4-bromostyrene, have demonstrated the feasibility of this approach.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique for synthesizing well-defined polymers. It has been successfully used for the polymerization of various styrene derivatives. The polymerization of substituted styrenes by ATRP is influenced by the electronic nature of the substituents. For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating ethyl group would likely influence the stability of the propagating radical and the kinetics of the polymerization. Research on the ATRP of styrenes with both electron-donating and electron-withdrawing groups suggests that a well-controlled polymerization can be achieved by careful selection of the catalyst system (typically a copper complex with a nitrogen-based ligand) and reaction conditions.

Nitroxide-Mediated Polymerization (NMP): NMP is a CRP technique that utilizes a stable nitroxide radical to control the polymerization. It is particularly well-suited for the polymerization of styrenic monomers. The successful NMP of styrene and its derivatives is well-documented. For this compound, NMP would be expected to proceed in a controlled manner, allowing for the synthesis of polymers with predictable molecular weights and low dispersity. The presence of the substituents on the aromatic ring may affect the polymerization rate, but it is not expected to inhibit the controlled nature of the process.

| CRP Technique | Key Components | Expected Outcome for Poly(this compound) |

| RAFT | Monomer, Radical Initiator, Chain Transfer Agent (CTA) | Well-defined polymer with controlled molecular weight and low dispersity. |

| ATRP | Monomer, Initiator, Transition Metal Catalyst (e.g., Cu-based), Ligand | Controlled polymerization, predictable molecular weight, and narrow molecular weight distribution. |

| NMP | Monomer, Initiator, Nitroxide Mediator (e.g., TEMPO) | "Living"/controlled polymerization, leading to polymers with defined architecture. |

Conventional free-radical polymerization can also be employed to synthesize poly(this compound). This method is simpler and often less expensive than CRP techniques but typically results in polymers with broader molecular weight distributions and less control over the polymer architecture. The polymerization is initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The propagation step involves the addition of monomer units to the growing polymer chain. Termination of the polymer chains can occur through combination or disproportionation reactions. The kinetics of the free-radical polymerization of styrene and its derivatives have been extensively studied, and similar principles would apply to this compound.

Copolymerization Strategies with Co-Monomers

Copolymerization of this compound with other monomers is a valuable strategy for tailoring the properties of the resulting polymer.

Copolymerization with Styrene: this compound can be copolymerized with styrene to produce random or block copolymers. In a random copolymer, the monomer units are distributed randomly along the polymer chain. The reactivity ratios of the two monomers would determine the composition of the copolymer at different stages of the polymerization. Given the structural similarity to styrene, the reactivity ratios are expected to be close to unity, leading to a relatively random incorporation of both monomers. Block copolymers, consisting of a block of poly(this compound) and a block of polystyrene, could be synthesized using controlled polymerization techniques like RAFT, ATRP, or NMP.

Copolymerization with Divinylbenzene: Divinylbenzene (DVB) is a common crosslinking agent used in the polymerization of styrene and its derivatives. future4200.com The incorporation of a small amount of DVB during the polymerization of this compound would lead to the formation of a crosslinked polymer network. researchgate.netresearchgate.netmcmaster.ca This crosslinking imparts insolubility and improved mechanical and thermal stability to the resulting material. The degree of crosslinking can be controlled by adjusting the amount of DVB added to the polymerization mixture. Such crosslinked polymers can find applications as resins, supports for catalysts, or in chromatography.

The degree of functionalization in copolymers of this compound can be precisely controlled by adjusting the feed ratio of the comonomers during the polymerization. In a copolymer with a non-functional monomer like styrene, the molar fraction of the bromo-functionalized monomer in the final polymer is directly related to its concentration in the initial monomer mixture. This allows for the synthesis of a series of copolymers with varying densities of the bromine functionality. This control is particularly important for applications where the bromine atoms are intended for subsequent chemical modification, as the density of these functional groups will influence the properties and reactivity of the final material.

Post-Polymerization Modification of Polymer Backbones

The bromine atom on the phenyl ring of the poly(this compound) backbone serves as a versatile handle for a wide range of post-polymerization modification reactions. This allows for the transformation of the initial polymer into a variety of functional materials.

One of the most powerful methods for modifying aryl halides is through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups.

Suzuki Coupling: The bromine atoms on the polymer backbone can be readily transformed into new carbon-carbon bonds via the Suzuki coupling reaction. researchgate.net This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. A wide variety of organoboron reagents are commercially available, allowing for the introduction of diverse functional groups, such as alkyl, aryl, or heteroaryl moieties. This strategy can be used to tune the solubility, thermal properties, and electronic properties of the polymer.

Sonogashira Coupling: The Sonogashira coupling reaction provides a route to introduce alkyne functionalities onto the polymer backbone. acs.orgacs.org This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base. The resulting alkyne-functionalized polymers can be further modified through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), opening up a vast array of possibilities for further functionalization.

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Buchwald-Hartwig amination reactions, can also be employed to modify the poly(this compound) backbone, allowing for the introduction of a wide range of functional groups.

These post-polymerization modification strategies highlight the potential of poly(this compound) as a versatile platform for the synthesis of advanced functional materials with tailored properties.

| Reaction | Reagents | Functional Group Introduced |

| Suzuki Coupling | Organoboron compound, Pd catalyst, Base | Alkyl, Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | Alkyne |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene |

| Stille Coupling | Organotin compound, Pd catalyst | Alkyl, Aryl, Vinyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

Introduction of Diverse Chemical Functionalities via Polymer-Analogous Reactions

Polymer-analogous reactions are chemical modifications of a polymer in which the degree of polymerization is largely unchanged. For poly(this compound), the bromine atom serves as an excellent leaving group for various substitution reactions. This allows for the introduction of a wide range of chemical functionalities, thereby altering the physical and chemical properties of the parent polymer.

For instance, the bromo-functionalized polymer can be subjected to reactions that introduce hydrophilic or hydrophobic groups, charged moieties, or reactive sites for further chemical transformations. The ability to perform these modifications on the pre-formed polymer chain offers a significant advantage in controlling the final material properties without the need to synthesize and polymerize a new monomer for each desired functionality.

| Reaction Type | Reagent | Introduced Functionality | Potential Application |

| Lithiation followed by electrophilic quench | n-Butyllithium, then various electrophiles | Carboxylic acids, aldehydes, etc. | Functional polymers, reactive intermediates |

| Metal-catalyzed cross-coupling | Boronic acids (Suzuki), organostannanes (Stille) | Aryl, alkyl, or vinyl groups | Conjugated polymers, materials with tailored electronic properties |

| Amination | Various amines | Primary, secondary, or tertiary amines | Ion-exchange resins, catalysts, biocompatible materials |

Strain-Promoted Cycloaddition Reactions for Polymer Functionalization

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal "click" chemistry reaction that proceeds without the need for a cytotoxic copper catalyst. nih.govresearchgate.net This makes it particularly attractive for applications in biological systems and for the synthesis of high-purity materials. The functionalization of poly(this compound) using this strategy would first involve the conversion of the bromine atoms to azide groups. This can be achieved through nucleophilic substitution with sodium azide.

The resulting azido-functionalized polymer can then be reacted with a variety of strained alkynes, such as cyclooctynes, to introduce a wide range of functionalities. The high efficiency and orthogonality of the SPAAC reaction allow for the precise and quantitative modification of the polymer under mild conditions. nih.govresearchgate.net

| Reactant 1 (on polymer) | Reactant 2 (in solution) | Resulting Linkage | Key Features |

| Azide | Strained Alkyne (e.g., cyclooctyne) | Triazole | Copper-free, bioorthogonal, high efficiency |

"Click" Chemistry Applications in Macromolecular Design

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent example of "click" chemistry that is widely used in polymer science for its high efficiency, selectivity, and tolerance to a wide range of functional groups. mdpi.comacs.org Similar to the SPAAC approach, the bromine atoms of poly(this compound) can be converted to azide functionalities.

This azido-modified polymer can then be "clicked" with a diverse library of terminal alkynes in the presence of a copper(I) catalyst. This allows for the attachment of various molecules, including fluorescent dyes, bioactive compounds, or other polymer chains, to the poly(this compound) backbone. This modular approach is highly valuable for the creation of complex macromolecular architectures and functional materials. mdpi.comacs.org

| Reaction | Catalyst | Advantages | Applications in Polymer Science |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salts | High yield, high selectivity, mild reaction conditions | Synthesis of graft copolymers, block copolymers, and functionalized materials |

Nucleophilic Substitution Reactions on Vinylbenzyl Chloride Copolymers

To further expand the functionalization possibilities, this compound can be copolymerized with other monomers, such as vinylbenzyl chloride (VBC). The resulting copolymer would possess two distinct reactive sites: the bromine atom on the this compound unit and the benzylic chloride on the VBC unit.

The benzylic chloride is highly susceptible to nucleophilic substitution reactions. This allows for the selective functionalization of the VBC units with a wide range of nucleophiles, such as amines, thiols, and carboxylates, while leaving the bromine atoms intact for subsequent modification via other chemical routes. This orthogonal reactivity provides a powerful tool for the synthesis of multifunctional polymers with precise control over the placement of different chemical groups.

| Copolymer Unit | Reactive Site | Example Nucleophile | Resulting Functional Group |

| Vinylbenzyl Chloride | Benzylic Chloride | Primary Amine | Secondary Amine |

| Vinylbenzyl Chloride | Benzylic Chloride | Thiol | Thioether |

| Vinylbenzyl Chloride | Benzylic Chloride | Carboxylate | Ester |

Design and Synthesis of Porous Polymeric Materials from Vinylated Precursors

The vinyl group of this compound makes it an excellent candidate for the synthesis of crosslinked, porous polymeric materials. By copolymerizing this monomer with a difunctional crosslinking agent, such as divinylbenzene (DVB), a three-dimensional polymer network can be created. The porosity of these materials can be controlled by carrying out the polymerization in the presence of a porogen, which is a solvent that is a good solvent for the monomers but a poor solvent for the resulting polymer.

The resulting porous polymer will have bromine atoms distributed throughout its structure, providing a high density of sites for post-synthesis functionalization. These porous materials can be designed to have high surface areas and well-defined pore structures, making them suitable for a variety of applications, including catalysis, separation, and adsorption. The ability to subsequently functionalize the porous network allows for the introduction of specific functionalities tailored to the desired application.

| Monomer | Crosslinker | Porogen | Resulting Material | Potential Applications |

| This compound | Divinylbenzene (DVB) | Toluene (B28343), Dodecanol | Functionalizable porous polymer network | Heterogeneous catalysis, solid-phase synthesis, chromatography |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reactivity and Mechanism

Quantum chemical calculations are fundamental to predicting the behavior of molecules in chemical reactions. These methods solve the Schrödinger equation for a given molecular system, providing insights into energy, structure, and reaction pathways.

Quantum chemical methods are instrumental in mapping the potential energy surface of a reaction, allowing for the prediction of reaction pathways and the identification of transient species like intermediates and transition states. A classic example is the ozonolysis of the vinyl group in 4-Bromo-2-ethyl-1-vinylbenzene.

The reaction is predicted to proceed via the Criegee mechanism, which involves several key steps. Initially, ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the vinyl group's double bond to form a highly unstable primary ozonide, also known as a molozonide msu.edu. This intermediate rapidly undergoes a cycloreversion, cleaving the carbon-carbon bond of the original vinyl group to yield two fragments: a carbonyl compound (4-bromo-2-ethylbenzaldehyde) and a carbonyl oxide, often referred to as a Criegee intermediate acs.org. Due to the unsymmetrical nature of the substituted styrene (B11656), this fragmentation is regioselective. The final step involves the recombination of these two fragments in a different orientation, another [3+2] cycloaddition, to form a more stable secondary ozonide msu.edu. Quantum chemical studies on similar alkenes have shown that the barriers for these steps can be accurately calculated, confirming the proposed mechanism and predicting the stability of the intermediates researchgate.netnih.gov.

Table 1: Predicted Intermediates in the Ozonolysis of this compound This table outlines the key transient species expected during the ozonolysis reaction based on the established Criegee mechanism.

| Intermediate Species | Chemical Structure | Role in Mechanism |

|---|---|---|

| Primary Ozonide (Molozonide) | 1-(4-bromo-2-ethylphenyl)-4,5-dioxa-1,2,3-trioxolane | Initial, unstable cycloaddition product |

| Carbonyl Oxide (Criegee Intermediate) | (4-bromo-2-ethylphenyl)(oxo)methanide oxide | Key zwitterionic intermediate after cycloreversion |

| Secondary Ozonide | 3-(4-bromo-2-ethylphenyl)-1,2,4-trioxolane | Final, more stable ozonide product |

Cycloaddition reactions are a cornerstone of organic synthesis, and computational studies can precisely elucidate their mechanisms and predict their regioselectivity. For this compound, the vinyl group can act as a dienophile or a dipolarophile in reactions like the Diels-Alder or 1,3-dipolar cycloadditions.

The regioselectivity of these reactions is governed by the electronic properties of the reactants, specifically the interaction between their frontier molecular orbitals (HOMO and LUMO). The substituents on the benzene (B151609) ring—the electron-withdrawing bromine atom at the para position and the weakly electron-donating ethyl group at the ortho position—create an asymmetric electronic distribution in the vinylbenzene molecule. DFT calculations can quantify this effect, showing how the orbital coefficients at the alpha- and beta-carbons of the vinyl group are altered. In a hetero-Diels-Alder reaction with an unsymmetrical diene, for example, the preferred regioisomer is the one resulting from the alignment that maximizes the orbital overlap between the atoms with the largest HOMO and LUMO coefficients ias.ac.in. Theoretical analyses based on DFT reactivity indexes can consistently explain the regioselectivity in polar, asynchronous cycloadditions by identifying the most favorable two-center interactions between the most nucleophilic and electrophilic sites of the reagents researchgate.net.

Table 2: Predicted Regioselectivity in a [3+2] Cycloaddition with Benzonitrile N-oxide This table presents a hypothetical analysis of regioselectivity for the reaction between this compound and a 1,3-dipole, based on principles from computational studies on substituted styrenes.

| Reactant | Predicted Major Regioisomer | Rationale |

|---|---|---|

| This compound + Benzonitrile N-oxide | 3-(4-bromo-2-ethylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole | The electron-withdrawing nature of the substituted phenyl ring favors the nucleophilic attack of the terminal vinyl carbon onto the oxygen of the nitrile oxide. |

The three-dimensional structure and conformational flexibility of a molecule are crucial to its reactivity. For this compound, conformational isomers (conformers) arise from rotation around single bonds, primarily the bond connecting the vinyl group to the aromatic ring and the bonds within the ethyl group.

Computational methods can map the potential energy landscape by calculating the energy of the molecule as a function of these rotational (dihedral) angles. For substituted styrenes, the rotation of the vinyl group relative to the plane of the benzene ring is of particular interest. Studies on similar molecules, such as 3-methylstyrene (B89682), have shown that conformers where the vinyl group is oriented towards or away from the alkyl substituent can have very small energy differences aip.org. The energy barrier to this rotation is typically low, indicating that the conformers can interconvert at room temperature. A similar analysis for this compound would reveal the most stable (lowest energy) conformation, which is likely to be nearly planar to maximize π-conjugation, and would quantify the energy barriers separating the different conformers libretexts.org.

Table 3: Calculated Rotational Energy Profile for a Substituted Styrene Analog Data based on computational studies of similar molecules like 3-methylstyrene and stilbene, illustrating the typical energy differences involved in conformational changes aip.orgresearchgate.net.

| Conformational Change | Dihedral Angle | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Vinyl group rotation (planar to perpendicular) | 0° → 90° | ~2.0 - 4.0 |

| Ethyl group C-C bond rotation | Staggered → Eclipsed | ~3.0 - 3.5 |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it ideal for studying larger molecules and complex reactions.

DFT calculations provide detailed information about the electronic structure of this compound. Key properties derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding chemical reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated.

Ionization Energy (IE) is the energy required to remove an electron and relates to the HOMO energy (IE ≈ -EHOMO).

Electron Affinity (EA) is the energy released when an electron is added and relates to the LUMO energy (EA ≈ -ELUMO).

Chemical Hardness (η) measures resistance to change in electron distribution and is calculated as η = (IE - EA) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

The presence of the electron-withdrawing bromine atom is expected to lower the HOMO and LUMO energy levels, increasing the ionization energy and making the molecule a better electron acceptor (more electrophilic). The ethyl group has a weaker, opposing effect. DFT calculations can precisely quantify these effects, providing a numerical basis for predicting reactivity ias.ac.in.

Table 4: Representative Calculated Chemical Reactivity Descriptors for Substituted Styrenes (in eV) Values are illustrative, based on DFT studies of styrene and halo-substituted aromatic compounds, to demonstrate expected trends ias.ac.inchemrxiv.org.

| Molecule | HOMO Energy | LUMO Energy | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Styrene | -6.1 | -0.2 | 2.95 | 1.98 |

| 4-Bromostyrene (analog) | -6.3 | -0.5 | 2.90 | 2.25 |

A primary application of DFT is the detailed investigation of reaction mechanisms, including the calculation of energies for all reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate acs.org.

Using DFT, researchers can perform a transition state search to locate the precise geometry of this transient structure. The calculation also yields the activation energy (the energy difference between the reactants and the transition state), which is the key determinant of the reaction rate. For instance, in a catalyzed cyclopropanation reaction involving a substituted styrene, DFT can be used to compare different possible mechanistic pathways, calculate their respective activation energies, and determine the most favorable route nih.govacs.org. The calculated results, such as Gibbs free energy barriers, can explain why certain products are formed and provide a detailed mechanistic understanding that complements experimental studies acs.org.

Table 5: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways This table illustrates how DFT can be used to compare the energetics of different mechanisms for a hypothetical reaction involving this compound.

| Reaction Pathway | Rate-Determining Step | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| Pathway A (Concerted) | [3+2] Cycloaddition TS | 18.5 | High |

| Pathway B (Stepwise, via Intermediate 1) | Formation of Intermediate 1 | 25.2 | Low |

| Pathway C (Stepwise, via Intermediate 2) | Formation of Intermediate 2 | 22.1 | Moderate |

Molecular Dynamics (MD) Simulations for Dynamic Behavior